
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound known for its unique chemical structure and properties It is a derivative of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, where the carboxyl groups are esterified with octyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is utilized in the production of plasticizers, which are added to polymers to increase their flexibility and durability.
作用机制
The mechanism by which dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical pathways. The compound’s reactivity and interactions with enzymes and other proteins are key to its mechanism of action.
相似化合物的比较
Similar Compounds
Dioctyl phthalate: Another ester used as a plasticizer, but with a different aromatic structure.
Dioctyl adipate: Similar in function but derived from adipic acid.
Dioctyl terephthalate: Used in similar applications but with a terephthalic acid backbone.
Uniqueness
Dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its cyclohexene ring structure, which imparts different physical and chemical properties compared to linear or aromatic esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
CAS 编号 |
57998-43-3 |
|---|---|
分子式 |
C25H44O4 |
分子量 |
408.6 g/mol |
IUPAC 名称 |
dioctyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H44O4/c1-4-6-8-10-12-14-19-28-24(26)22-18-16-17-21(3)23(22)25(27)29-20-15-13-11-9-7-5-2/h16-17,21-23H,4-15,18-20H2,1-3H3 |
InChI 键 |
JLDCTXYIZKBGTN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





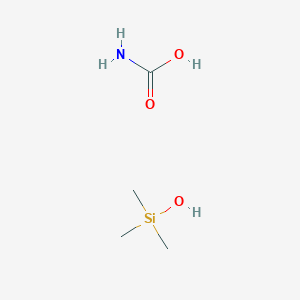
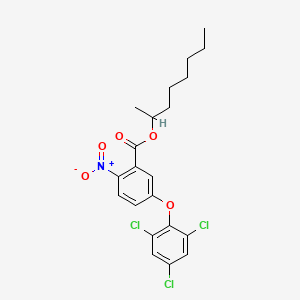

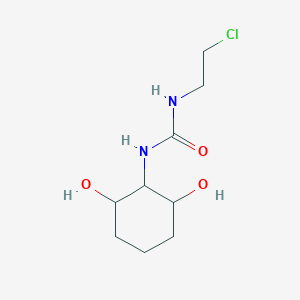

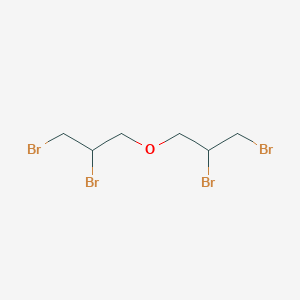
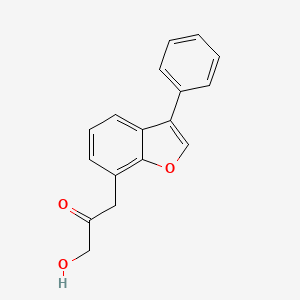
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
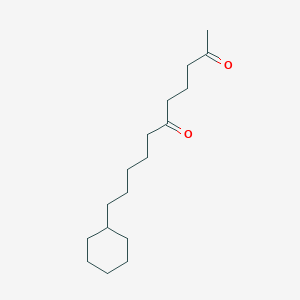
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)

